Cas no 2228170-00-9 (2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol)

2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
- 2228170-00-9
- EN300-1908580
-
- インチ: 1S/C8H7BrFNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3,8,12H,4H2
- InChIKey: FRWIZFBXEJAJNC-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=C(C=1)[N+](=O)[O-])F)O
計算された属性
- 精确分子量: 262.95933g/mol
- 同位素质量: 262.95933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 1.8
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908580-2.5g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-1908580-10.0g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 10g |
$4729.0 | 2023-05-23 | ||
Enamine | EN300-1908580-5.0g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 5g |
$3189.0 | 2023-05-23 | ||
Enamine | EN300-1908580-0.05g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1908580-0.1g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1908580-1g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1908580-1.0g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 1g |
$1100.0 | 2023-05-23 | ||
Enamine | EN300-1908580-0.25g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1908580-0.5g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1908580-10g |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol |
2228170-00-9 | 10g |
$4729.0 | 2023-09-18 |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol 関連文献
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-olに関する追加情報
Compound 2-Bromo-1-(4-Fluoro-3-Nitrophenyl)Ethan-1-Ol (CAS No. 2228170-00-9)
The compound 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol (CAS No. 2228170-00-9) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry, materials science, and synthetic biology. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring. The combination of these functional groups makes it a versatile building block for the synthesis of more complex molecules.
Recent advancements in chemical synthesis have highlighted the importance of brominated aromatic compounds in the development of novel therapeutic agents. The presence of the bromine atom in 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol allows for selective substitution reactions, enabling chemists to tailor the molecule's properties for specific applications. For instance, the bromine can be replaced with other substituents to create derivatives with enhanced bioavailability or improved pharmacokinetic profiles.
The nitro group attached to the phenyl ring plays a critical role in modulating the electronic properties of the molecule. Nitro groups are known to introduce electron-withdrawing effects, which can influence the reactivity of adjacent functional groups. In the case of 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-o, this effect enhances the stability of the molecule and facilitates its use in various synthetic pathways. Recent studies have demonstrated that such nitro-substituted compounds exhibit promising anti-inflammatory and anticancer activities, making them valuable candidates for drug discovery.
The hydroxyl group present in this compound adds another layer of functionality. It can participate in hydrogen bonding, which is essential for interactions within biological systems. This feature makes 2-bromo...
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